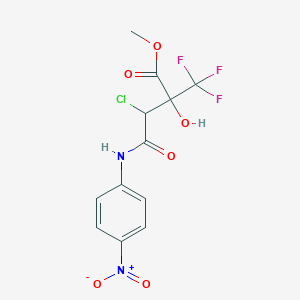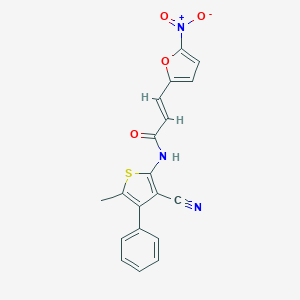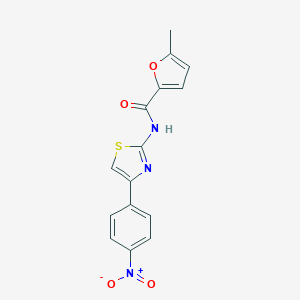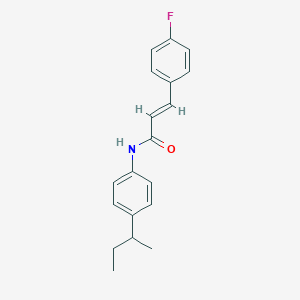
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitroaniline moiety, and a chlorohydroxybutanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the nitroaniline group through a nucleophilic substitution reaction. The trifluoromethyl group is then added using a trifluoromethylation reagent under controlled conditions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-2-hydroxy-4-{4-aminophenyl}-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-chloro-2-hydroxy-4-{4-nitrophenyl}-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but without the aniline moiety.
Uniqueness
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitroaniline moiety provides potential for biological interactions.
Propriétés
Formule moléculaire |
C12H10ClF3N2O6 |
|---|---|
Poids moléculaire |
370.66g/mol |
Nom IUPAC |
methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10ClF3N2O6/c1-24-10(20)11(21,12(14,15)16)8(13)9(19)17-6-2-4-7(5-3-6)18(22)23/h2-5,8,21H,1H3,(H,17,19) |
Clé InChI |
WURLWQQUUAXUNI-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
SMILES canonique |
COC(=O)C(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(5-methyl-2-furoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457634.png)

![4-methoxy-N'-[(Z)-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}methylidene]benzenesulfonohydrazide](/img/structure/B457637.png)

![Methyl 4-(2,4-dimethylphenyl)-2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457640.png)
![Acetamide, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-difluoromethyl-5-methylpyrazol-1-yl)-](/img/structure/B457643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B457644.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B457649.png)

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457653.png)


![4-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B457656.png)
